molecular formula C23H20FNO5 B12200539 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate

Cat. No.: B12200539
M. Wt: 409.4 g/mol
InChI Key: IEKCOQPRTAJUMI-UHFFFAOYSA-N
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Description

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring, and a fluorophenylalanine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate typically involves multiple steps, starting from readily available precursors. One common approach is the Pechmann condensation, which involves the reaction of resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.

    Substitution: The fluorophenylalanine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives of the fluorophenylalanine moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate involves its interaction with specific molecular targets. The chromen ring may interact with enzymes or receptors, modulating their activity. The fluorophenylalanine moiety may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate is unique due to the presence of the fluorophenylalanine moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20FNO5

Molecular Weight

409.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-acetamido-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C23H20FNO5/c1-13(26)25-20(11-14-4-2-5-15(24)10-14)23(28)29-16-8-9-18-17-6-3-7-19(17)22(27)30-21(18)12-16/h2,4-5,8-10,12,20H,3,6-7,11H2,1H3,(H,25,26)

InChI Key

IEKCOQPRTAJUMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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